molecular formula C22H17N3O2 B2955062 N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide CAS No. 941920-80-5

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2955062
CAS No.: 941920-80-5
M. Wt: 355.397
InChI Key: FAFVYUGCLGSIOL-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a naphthalene carboxamide

Scientific Research Applications

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazinone ring, followed by its attachment to a phenyl group and subsequent coupling with a naphthalene carboxamide. Key reagents used in these steps include acetic acid, sodium hydroxide, and various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. Computational studies have shown that the compound can bind to proteins and enzymes, affecting their activity . The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-25-21(26)12-11-20(24-25)17-7-4-8-19(14-17)23-22(27)18-10-9-15-5-2-3-6-16(15)13-18/h2-14H,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVYUGCLGSIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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